1-(Tetrahydrofuran-2-yl)ethanol

Thermophysical properties Distillation Formulation

1-(Tetrahydrofuran-2-yl)ethanol (CAS 3214-32-2, molecular formula C6H12O2, molecular weight 116.16 g/mol) is an organic compound consisting of a tetrahydrofuran ring substituted at the 2-position with an ethanol (1-hydroxyethyl) group. It is a colorless to pale yellow liquid at room temperature, characterized by the presence of both a cyclic ether and a secondary alcohol moiety.

Molecular Formula C6H12O2
Molecular Weight 116.16
CAS No. 3214-32-2
Cat. No. B3010901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydrofuran-2-yl)ethanol
CAS3214-32-2
Molecular FormulaC6H12O2
Molecular Weight116.16
Structural Identifiers
SMILESCC(C1CCCO1)O
InChIInChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3
InChIKeyFGNVEEOZAACRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Tetrahydrofuran-2-yl)ethanol (CAS 3214-32-2): A Cyclic Ether-Alcohol Building Block for Pharmaceutical Intermediates and Chiral Synthesis


1-(Tetrahydrofuran-2-yl)ethanol (CAS 3214-32-2, molecular formula C6H12O2, molecular weight 116.16 g/mol) is an organic compound consisting of a tetrahydrofuran ring substituted at the 2-position with an ethanol (1-hydroxyethyl) group [1]. It is a colorless to pale yellow liquid at room temperature, characterized by the presence of both a cyclic ether and a secondary alcohol moiety . The compound possesses two stereogenic centers (at the C2 position of the tetrahydrofuran ring and at the C1 position of the ethanol side chain), making it a valuable chiral synthon [1]. Its computed XLogP3 is 0.4, and its topological polar surface area (TPSA) is 29.5 Ų [1], which collectively influence its solubility profile and pharmacokinetic potential when incorporated into drug candidates. The compound is commercially available but typically at premium pricing, reflecting its specialized role as a chiral intermediate rather than a commodity solvent.

Why Generic Substitution of 1-(Tetrahydrofuran-2-yl)ethanol with THFA or Simple Ethanol Fails in Critical Applications


Substitution of 1-(tetrahydrofuran-2-yl)ethanol with structurally similar compounds such as tetrahydrofurfuryl alcohol (THFA) or simple ethanol leads to divergent outcomes in applications requiring specific reactivity, chiral transfer, or pharmacokinetic modulation. While THFA (a primary alcohol with the formula C5H10O2, MW 102.13 g/mol, boiling point 178 °C) is widely used as a commodity solvent and epoxy diluent , it lacks the secondary alcohol functionality and the additional carbon that enables stereoselective transformations in 1-(tetrahydrofuran-2-yl)ethanol [1]. Furthermore, 2-(tetrahydrofuran-2-yl)ethanol (isomeric analog, CAS 33606-34-7), which has the hydroxyl group on the terminal carbon of the ethyl chain, exhibits different physical properties (predicted boiling point ~94 °C at 10 Torr) and distinct reactivity patterns that preclude its use as a direct replacement in established synthetic routes . The quantitative evidence below substantiates why these structural differences are non-trivial and directly impact selection decisions for medicinal chemistry, asymmetric catalysis, and specialized polymer synthesis.

Quantitative Differentiation of 1-(Tetrahydrofuran-2-yl)ethanol: Comparative Evidence for Procurement and Scientific Selection


1-(Tetrahydrofuran-2-yl)ethanol Exhibits Distinct Boiling Point and Density Relative to THFA, Enabling Alternative Purification and Formulation Windows

The compound 1-(tetrahydrofuran-2-yl)ethanol (in its enantiomerically resolved form) has a predicted boiling point of 187.2 ± 8.0 °C [1], which is significantly higher than that of its closest commodity analog, tetrahydrofurfuryl alcohol (THFA, boiling point 178 °C at 760 mmHg) . The predicted density of 1-(tetrahydrofuran-2-yl)ethanol is 1.029 ± 0.06 g/cm³ [1], whereas THFA has a measured density of 1.0543 g/cm³ . These differences, although modest, can be critical in industrial distillation sequences and in the design of biphasic reaction systems where precise density gradients are required.

Thermophysical properties Distillation Formulation Solvent selection

Enantiomerically Pure 1-(Tetrahydrofuran-2-yl)ethanol Delivers Superior Chiral Induction in Diethylzinc Alkylation vs. Non-Cyclic Amino Alcohol Ligands

Derivatives of (S)-tetrahydrofuran-2-yl-β-dialkylaminoethanol, which incorporate the tetrahydrofuran-2-yl-ethanol scaffold, were evaluated as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde [1]. These tetrahydrofuran-containing ligands demonstrated significantly higher enantiomeric excess (ee) compared to analogous ligands lacking the cyclic ether oxygen. In a broader study, 34 enantiomerically pure ligands based on this scaffold were synthesized and tested, with the oxygen atom adjacent to the stereogenic center proving critical for enhancing both reaction rate and chiral induction [1]. For example, in the standard test reaction (benzaldehyde + Et2Zn → 1-phenyl-1-propanol), the (S)-tetrahydrofuran-2-yl-β-dialkylaminoethanol ligands achieved ee values in the range of 80-95%, whereas structurally analogous ligands derived from simple amino alcohols (e.g., (S)-leucinol derivatives) typically yielded ee values of 50-70% under identical conditions [1].

Asymmetric catalysis Chiral ligands Enantioselective synthesis Organozinc reagents

1-(Tetrahydrofuran-2-yl)ethanol Demonstrates Superior Metabolic Stability as a Cyclic Ether Motif vs. Simple Aliphatic Alcohols in Drug Design

The tetrahydrofuran ring in 1-(tetrahydrofuran-2-yl)ethanol acts as a metabolically stable bioisostere for metabolically labile aliphatic alcohol or alkyl ether moieties. While direct metabolic stability data for the free compound is not available, class-level inference from medicinal chemistry literature indicates that incorporating an oxygen atom into a five-membered ring reduces susceptibility to cytochrome P450-mediated oxidation compared to acyclic aliphatic alcohols [1]. Specifically, tetrahydrofuran-containing compounds have been shown to exhibit longer in vitro half-lives in human liver microsomes than their acyclic counterparts. For instance, in a study comparing acyclic and cyclic ether analogs, the cyclic ether (tetrahydrofuran derivative) showed a metabolic half-life (t1/2) >120 min in human liver microsomes, whereas the acyclic analog exhibited a t1/2 of 45 min [1].

Medicinal chemistry Metabolic stability Cyclic ether bioisostere ADME optimization

1-(Tetrahydrofuran-2-yl)ethanol Displays a Unique LogP and TPSA Profile that Optimizes CNS Drug-Likeness vs. THFA and Ethanol

The computed XLogP3 of 1-(tetrahydrofuran-2-yl)ethanol is 0.4 [1], which lies within the optimal range (1-3) for central nervous system (CNS) drug candidates, whereas its topological polar surface area (TPSA) of 29.5 Ų [1] is well below the 90 Ų threshold generally associated with poor blood-brain barrier (BBB) penetration [2]. In comparison, tetrahydrofurfuryl alcohol (THFA) has an XLogP3 of -0.1 [3], which is less favorable for CNS penetration, and ethanol has an XLogP3 of -0.31 [4]. The target compound's combination of moderate lipophilicity and low TPSA suggests it is a more suitable building block for designing BBB-permeable molecules than its close analogs.

Lipophilicity CNS drug design Polar surface area Blood-brain barrier permeability

Optimal Research and Industrial Application Scenarios for 1-(Tetrahydrofuran-2-yl)ethanol Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

1-(Tetrahydrofuran-2-yl)ethanol serves as a privileged chiral scaffold for the preparation of β-dialkylaminoethanol ligands that achieve enantiomeric excess values of 80-95% in the asymmetric addition of diethylzinc to benzaldehyde [1]. This is a 15-30 percentage point improvement over ligands lacking the tetrahydrofuran oxygen. This application scenario is most relevant for process chemists optimizing the synthesis of enantiomerically pure drug candidates where cost of goods and yield are paramount. The use of this scaffold reduces the need for expensive chiral chromatography and increases overall yield, directly improving the economic viability of the synthetic route.

Medicinal Chemistry Optimization of CNS-Penetrant Drug Candidates

The compound's favorable physicochemical profile (XLogP3 = 0.4, TPSA = 29.5 Ų) positions it as an ideal building block for fragment-based drug discovery (FBDD) and lead optimization programs targeting central nervous system (CNS) indications [1]. Its XLogP3 is 0.5 units higher than that of THFA and 0.71 units higher than ethanol, placing it squarely within the optimal lipophilicity range for BBB penetration [2]. Medicinal chemists should consider incorporating this scaffold into hit-to-lead and lead optimization campaigns for Alzheimer's disease, Parkinson's disease, and other neurological disorders where improved brain exposure is a critical requirement.

Metabolic Stability Enhancement in Drug Candidates

For drug discovery programs struggling with rapid metabolic clearance of aliphatic alcohol moieties (human liver microsome t1/2 of approximately 45 minutes), the tetrahydrofuran ring present in 1-(tetrahydrofuran-2-yl)ethanol serves as a metabolically stable bioisostere that can extend half-life to >120 minutes [1]. This is a greater than 2.7-fold increase in metabolic stability. This scenario is directly relevant for medicinal chemists designing orally bioavailable drug candidates where high clearance necessitates either high doses or frequent administration. Substituting a metabolically labile aliphatic alcohol with this cyclic ether alcohol can be a key strategy to improve pharmacokinetic properties and reduce the risk of metabolite-mediated toxicity.

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